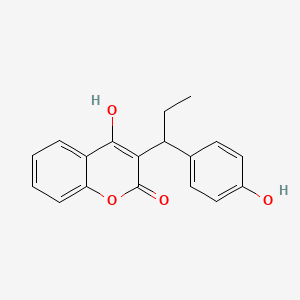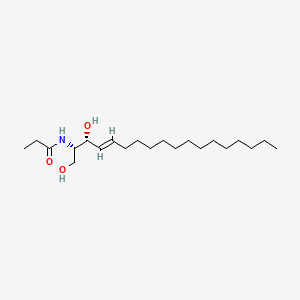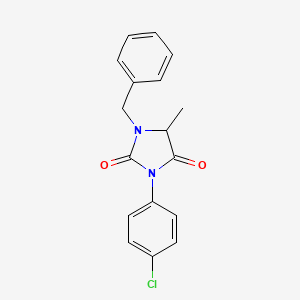
Bisoprolol EP Impurity C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) involves several steps. One common synthetic route includes the reduction of a 1,3-diesters compound using sodium borohydride in methanol, followed by tosylation with para-toluene sulfonyl chloride and triethylamine in dichloromethane. The resulting compound is then reacted with isopropylamine to produce the desired product . This method is useful for generating related compounds and analogues of Bisoprolol .
化学反応の分析
3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly involving the amino and hydroxyl groups.
Common reagents used in these reactions include sodium borohydride, para-toluene sulfonyl chloride, and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) has several scientific research applications:
Biology: The compound’s structural properties make it useful for studying interactions with biological molecules.
作用機序
The mechanism of action of 3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) involves its interaction with β-adrenergic receptors. As a related compound to Bisoprolol, it selectively blocks β1-adrenergic receptors, which are primarily located in the heart and kidneys . This blocking action inhibits the effects of endogenous catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure .
類似化合物との比較
3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) can be compared with other similar compounds, such as:
3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol): This compound is another impurity in Bisoprolol synthesis and has similar structural properties.
3,3’-(((Oxybis(methylene))bis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol): Another related compound with slight variations in its structure.
The uniqueness of 3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) lies in its specific structural configuration and its role as an impurity in the synthesis of Bisoprolol .
特性
IUPAC Name |
1-(ethylamino)-3-[4-[[4-[3-(ethylamino)-2-hydroxypropoxy]phenyl]methyl]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-3-24-14-20(26)16-28-22-9-5-18(6-10-22)13-19-7-11-23(12-8-19)29-17-21(27)15-25-4-2/h5-12,20-21,24-27H,3-4,13-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEWDYCKMBVUTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(COC1=CC=C(C=C1)CC2=CC=C(C=C2)OCC(CNCC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tetrazolo[1,5-a]pyridin-7-amine](/img/structure/B565968.png)








